
1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is a chemical compound that contains a fluoropyridine moiety. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines can be challenging. One method involves the use of F2/N2 mixture, followed by subsequent treatment with Et3N . Another method involves the diazotization of 2-aminopyridines with sodium nitrite in anhydrous HF or HF-pyridine complex .Scientific Research Applications
Synthesis Techniques and Chemical Structures :
- A study by Hand and Baker (1989) explored the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, which are related to the chemical structure of interest (Hand & Baker, 1989).
- Wlodarczyk et al. (2007) described a microwave-assisted synthesis technique for 1,4-diazepin-5-ones and their reduction products, providing insights into efficient methods for producing diazepane derivatives (Wlodarczyk et al., 2007).
- The work of Dutta et al. (2012) involved the synthesis and crystal structure analysis of a novel heterocycle, which can offer insights into the structural aspects of related compounds (Dutta et al., 2012).
Pharmacological Applications :
- Ablordeppey et al. (2008) identified a butyrophenone analog, a diazepane derivative, as a potential atypical antipsychotic agent, highlighting the relevance of diazepane derivatives in pharmacology (Ablordeppey et al., 2008).
Advanced Applications in Chemistry and Materials Science :
- Research by Toullec et al. (2004) on catalytic fluorination/chlorination competition experiments provides insights into the relative fluorinating activity of various electrophilic NF reagents, which could be relevant for chemical modifications of diazepane compounds (Toullec et al., 2004).
- The study by Cox et al. (2010) on the discovery of a dual orexin receptor antagonist involving a diazepane core offers insights into the use of diazepane derivatives in the development of new treatments for insomnia (Cox et al., 2010).
Antimicrobial Applications :
- Casalone et al. (2020) investigated 1-benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli, suggesting potential applications in combating antibiotic resistance (Casalone et al., 2020).
Mechanism of Action
Mode of Action
The exact mode of action of “1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is not clearly established. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .
Biochemical Pathways
The compound’s effects on downstream pathways will depend on its specific targets, which are currently unknown .
Result of Action
These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interactions with its targets .
properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.2ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14;;/h2-3,8,12H,1,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRDLMYURVQVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

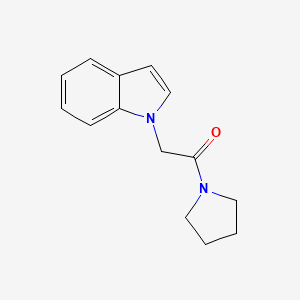
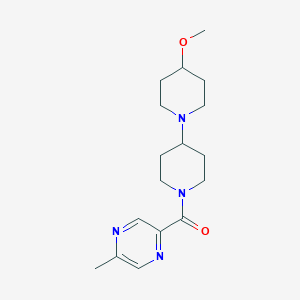

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

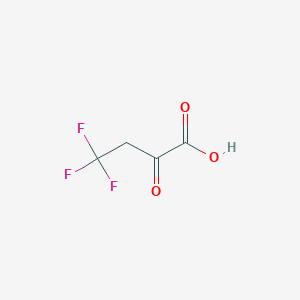
![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)
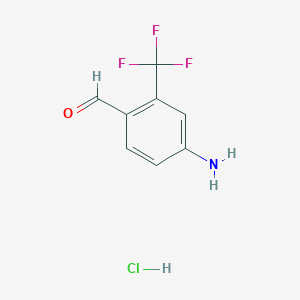
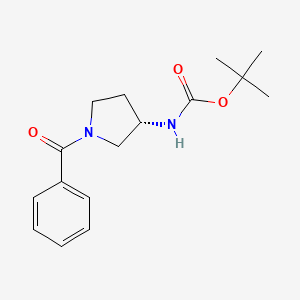
![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)